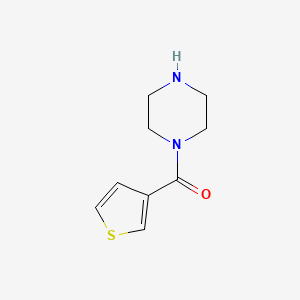

Piperazin-1-yl(thiophen-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperazin-1-yl(thiophen-3-yl)methanone (PTM) is a heterocyclic compound that contains both a piperazine and thiophene ring. It belongs to the class of organic compounds known as benzothiazepinones. Its chemical formula is C9H12N2OS .

Synthesis Analysis

The synthesis of Piperazin-1-yl(thiophen-3-yl)methanone involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . This reaction yields trimethoxyphenyl piperazine derivatives .Molecular Structure Analysis

The molecular structure of Piperazin-1-yl(thiophen-3-yl)methanone consists of a piperazine ring attached to a thiophene ring via a methanone group . The compound has a linear formula of C9H13ClN2OS .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of Piperazin-1-yl(thiophen-3-yl)methanone is the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone . This reaction is facilitated by a triethylamine base .Physical And Chemical Properties Analysis

Piperazin-1-yl(thiophen-3-yl)methanone has a molecular weight of 196.27 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the retrieved papers.Applications De Recherche Scientifique

Antiviral Activity

Piperazin-1-yl derivatives have been studied for their potential as antiviral agents . Compounds with a piperazin-1-yl moiety have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. These findings suggest that Piperazin-1-yl(thiophen-3-yl)methanone could be explored for its efficacy in combating viral infections .

Anti-inflammatory and Analgesic Properties

Some piperazin-1-yl derivatives exhibit significant anti-inflammatory and analgesic activities . They have been compared with established medications like indomethacin and celecoxib, indicating their potential use in treating pain and inflammation .

Antitubercular Activity

The structure of Piperazin-1-yl(thiophen-3-yl)methanone is similar to other piperazin-1-yl compounds that have demonstrated promising antitubercular activity . These compounds have been effective against Mycobacterium tuberculosis, suggesting a potential application in tuberculosis treatment .

Monoacylglycerol Lipase (MAGL) Inhibition

Piperazin-1-yl derivatives have been identified as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system. This inhibition is associated with therapeutic benefits in neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies . Piperazin-1-yl(thiophen-3-yl)methanone could be a candidate for further research in these areas .

Antiproliferative Activity on Cancer Cell Lines

Research has shown that certain piperazin-1-yl methanone derivatives possess antiproliferative activity against breast and ovarian cancer cell lines. This suggests that Piperazin-1-yl(thiophen-3-yl)methanone could be explored for its potential to inhibit the growth of cancer cells .

Antimicrobial Activity

Piperazin-1-yl compounds have also been synthesized and tested for their antimicrobial activity . Their effectiveness against a range of microbial strains indicates that Piperazin-1-yl(thiophen-3-yl)methanone could be valuable in developing new antimicrobial agents .

Mécanisme D'action

Target of Action

Piperazin-1-yl(thiophen-3-yl)methanone is a derivative of the indole nucleus, which has been found in many important synthetic drug molecules . It primarily targets the Monoacylglycerol lipase (MAGL) , an enzyme that plays a key role in the endocannabinoid system . MAGL is involved in the degradation of endocannabinoids, which are signaling molecules that regulate various physiological processes. The enzyme is also overexpressed in many aggressive tumor types .

Mode of Action

The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from hydrolyzing the endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which can then activate their respective cannabinoid receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By inhibiting MAGL, the compound prevents the degradation of endocannabinoids, leading to their accumulation. This results in the enhanced activation of cannabinoid receptors, which can have various downstream effects depending on the specific receptor and cell type involved .

Pharmacokinetics

As a derivative of the indole nucleus, it may share some of the pharmacokinetic characteristics of other indole derivatives . These could include absorption, distribution, metabolism, and excretion (ADME) properties that affect the compound’s bioavailability.

Result of Action

The inhibition of MAGL by Piperazin-1-yl(thiophen-3-yl)methanone can lead to various molecular and cellular effects. For instance, the increased levels of endocannabinoids can activate cannabinoid receptors, leading to changes in cell signaling . In the context of cancer, where MAGL is often overexpressed, this could potentially slow down tumor growth .

Action Environment

The action, efficacy, and stability of Piperazin-1-yl(thiophen-3-yl)methanone can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells . .

Propriétés

IUPAC Name |

piperazin-1-yl(thiophen-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTAZYHBTVLKFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484844 |

Source

|

| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazin-1-yl(thiophen-3-yl)methanone | |

CAS RN |

59939-74-1 |

Source

|

| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)